N-cyclopentylquinolin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentylquinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-4-8-13-11(5-1)9-10-14(16-13)15-12-6-2-3-7-12/h1,4-5,8-10,12H,2-3,6-7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKYRFGJIDZBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Cyclopentylquinolin 2 Amine and Analogues
Strategic Planning of Synthetic Routes
The successful synthesis of complex molecules like N-cyclopentylquinolin-2-amine relies on careful planning, which includes both retrosynthetic analysis to deconstruct the molecule into simpler precursors and the design of forward synthetic pathways.
Retrosynthetic Analysis
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, a primary disconnection would be the carbon-nitrogen bond between the cyclopentyl group and the quinoline (B57606) ring.
This disconnection suggests that the target molecule can be synthesized from a quinoline precursor with a suitable leaving group at the 2-position and cyclopentylamine (B150401). This approach simplifies the synthesis to the formation of a key C-N bond. A further disconnection of the quinoline ring itself can lead to various well-established quinoline synthesis methods, such as the Skraup or Doebner-von Miller reactions, which utilize aniline (B41778) derivatives and α,β-unsaturated carbonyl compounds. youtube.com
Forward Synthesis Approaches
Based on the insights from retrosynthetic analysis, several forward synthesis strategies can be devised. A common and direct approach is the nucleophilic substitution reaction between a 2-haloquinoline and cyclopentylamine. This method is often efficient and allows for the late-stage introduction of the cyclopentyl group, which is beneficial for creating a library of analogues by varying the amine component.
Alternative strategies might involve building the quinoline ring with the N-cyclopentylamino group already incorporated into one of the precursors. For instance, a modified Friedländer synthesis could potentially be employed, condensing a 2-aminobenzaldehyde (B1207257) or 2-aminoketone derivative with a compound containing the cyclopentylamino moiety. mdpi.com
Key Reaction Classes in Quinoline-Amine Synthesis
The construction of this compound and its analogues primarily relies on a few fundamental classes of organic reactions. Among these, nucleophilic substitution reactions are of paramount importance.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of organic synthesis, involving the replacement of a leaving group by a nucleophile. In the context of synthesizing this compound, the amine acts as the nucleophile, and a halogen on the quinoline ring typically serves as the leaving group.
The direct displacement of a halide (commonly chlorine or bromine) from the 2-position of the quinoline ring by an amine is a widely used method. iust.ac.ir The reactivity of 2-haloquinolines towards nucleophilic attack is enhanced due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the intermediate formed during the reaction. iust.ac.ir
The reaction is typically carried out by heating the 2-haloquinoline with cyclopentylamine, often in the presence of a base to neutralize the hydrogen halide formed as a byproduct. The choice of solvent can also influence the reaction rate and yield, with polar aprotic solvents often being favored.
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 2-Chloroquinoline (B121035) | Cyclopentylamine | This compound | Nucleophilic Aromatic Substitution |
| 2-Bromoquinoline (B184079) | Cyclopentylamine | This compound | Nucleophilic Aromatic Substitution |
While nucleophilic aromatic substitution (SNAr) is the primary mechanism for the reaction on the aromatic quinoline ring, it is important to consider the principles of SN2 reactions when the substitution occurs at an alkyl halide by an amine nucleophile in the synthesis of analogues. tminehan.comlibretexts.org The SN2 (substitution nucleophilic bimolecular) reaction is a concerted process where the bond to the nucleophile forms at the same time as the bond to the leaving group breaks. masterorganicchemistry.comyoutube.com
This reaction is characterized by a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.comkhanacademy.org This leads to an inversion of stereochemistry if the carbon is a chiral center. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com
Several factors influence the efficiency of an SN2 reaction:
Steric Hindrance: The reaction is fastest for methyl and primary alkyl halides and slowest for tertiary alkyl halides due to steric hindrance that impedes the backside attack of the nucleophile. masterorganicchemistry.comyoutube.com
Nucleophile Strength: Stronger, less sterically hindered nucleophiles favor the SN2 mechanism. Amines are generally good nucleophiles due to the lone pair of electrons on the nitrogen atom. youtube.com
Leaving Group Ability: A good leaving group is a weak base that can stabilize the negative charge it acquires after departure. Halides like iodide and bromide are excellent leaving groups.
It is important to note that the direct alkylation of amines can sometimes lead to polyalkylation, where the newly formed secondary amine reacts further with the alkyl halide. tminehan.comyoutube.commnstate.edu To control this, an excess of the amine is often used. tminehan.commnstate.edu
| Factor | Effect on SN2 Reaction Rate | Rationale |
| Substrate | Methyl > Primary > Secondary >> Tertiary | Decreased steric hindrance allows for easier backside attack by the nucleophile. masterorganicchemistry.comyoutube.com |
| Nucleophile | Stronger, less hindered nucleophiles increase the rate | A more potent nucleophile can more effectively attack the electrophilic carbon. |
| Leaving Group | Better leaving groups (weaker bases) increase the rate | A stable leaving group facilitates the breaking of the carbon-leaving group bond. |
| Solvent | Polar aprotic solvents are generally preferred | These solvents solvate the cation but not the nucleophile, increasing its reactivity. |
Alkylation and Amination Reactions
The introduction of an N-cyclopentyl group onto the 2-aminoquinoline (B145021) scaffold can be achieved through several established synthetic strategies, primarily involving direct alkylation of the exocyclic amine or through reductive amination pathways. These methods offer different approaches to forming the crucial C-N bond between the cyclopentyl moiety and the quinoline core.
Direct Alkylation of Amines
Direct alkylation involves the reaction of a nucleophilic amine with an alkyl halide or a similar electrophile. In the context of synthesizing this compound, this typically entails the reaction of 2-aminoquinoline with a cyclopentyl electrophile, such as cyclopentyl bromide or iodide. The reaction is a nucleophilic substitution where the nitrogen atom of the amino group attacks the electrophilic carbon of the cyclopentyl group, displacing a leaving group.
This method's effectiveness can be influenced by reaction conditions such as the choice of solvent, base, and temperature. A base is often required to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine, thereby increasing its nucleophilicity. However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, which would lead to the formation of the tertiary amine, N,N-dicyclopentylquinolin-2-amine, as the N-alkylated product is often more nucleophilic than the starting primary amine.
To circumvent this, strategies such as using a large excess of the primary amine can favor mono-alkylation. Another approach involves "self-limiting alkylation" chemistry, where the initial alkylation step produces a less reactive nucleophile, thus preventing subsequent reactions. nih.gov While commonly applied in other contexts, the principles can be adapted for selective mono-alkylation of heteroaromatic amines. nih.gov For instance, the alkylation of aminoquinolines has been studied, demonstrating the feasibility of this reaction on the quinoline scaffold, although conditions must be carefully optimized to maximize the yield of the desired secondary amine. acs.org
Table 1: Representative Conditions for Direct N-Alkylation of Amines
| Amine Substrate | Alkylating Agent | Catalyst/Base | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| 2-Aminoquinoline | Cyclopentyl Bromide | K₂CO₃ | DMF | 80-100 °C | This compound |
| N-Aryl-N-aminopyridinium Salt | Alkyl Halide | Cs₂CO₃ | Acetonitrile | Room Temp. | Secondary Amine |
| 6-Methoxy-8-aminoquinoline | Isopropylaminoalkyl Halide | N/A (pH controlled) | Water | 70-100 °C | 8-(Alkylamino)-6-methoxyquinoline |
Reductive Amination Strategies
Reductive amination is a versatile and widely used method for forming C-N bonds that typically results in higher selectivity for mono-alkylation compared to direct alkylation. This process involves two key steps: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding amine. youtube.comyoutube.com
For the synthesis of this compound, this strategy can be implemented in two primary ways:
Reaction of 2-Aminoquinoline with Cyclopentanone (B42830): In this approach, the primary amine (2-aminoquinoline) reacts with a ketone (cyclopentanone) under acidic conditions to form a Schiff base, specifically an N-(quinolin-2-yl)cyclopentan-1-imine intermediate. This imine is then reduced in situ to the target secondary amine. youtube.com
Reaction of a Quinoline Carbonyl Precursor with Cyclopentylamine: Alternatively, a quinoline precursor with a carbonyl group at the 2-position, such as quinolin-2(1H)-one, can react with cyclopentylamine to form an enamine or imine, which is subsequently reduced.
A key advantage of reductive amination is that the imine intermediate is less prone to over-reaction. The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the protonated imine (iminium ion) intermediate without affecting the starting carbonyl compound. youtube.comyoutube.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose due to its selectivity and tolerance of mildly acidic conditions. youtube.com Other reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and catalytic hydrogenation (e.g., H₂/Pd-C). youtube.com
Table 2: Common Reagents for Reductive Amination
| Carbonyl Compound | Amine | Reducing Agent | Typical Conditions |
|---|---|---|---|
| Cyclopentanone | 2-Aminoquinoline | NaBH₃CN | Methanol, pH ~5-6 |
| Ketone/Aldehyde | Primary Amine | H₂/Catalyst (e.g., Pd, Ni) | Catalytic Hydrogenation |
| Ketone/Aldehyde | Secondary Amine | NaBH(OAc)₃ | Dichloroethane (DCE) |
Quinoline Ring Formation and Functionalization
The synthesis of this compound can also be approached by first constructing the quinoline ring system and then introducing the necessary functional groups, or by building the ring from precursors that already contain the cyclopentylamino moiety.
Cyclization Reactions for Heterocycle Construction
The quinoline scaffold is a privileged structure in medicinal chemistry, and numerous methods for its synthesis have been developed over more than a century. These methods generally involve the cyclization of appropriately substituted anilines with a three-carbon unit.
Classic named reactions for quinoline synthesis include:
Combes Synthesis: The condensation of an aniline with a β-diketone followed by acid-catalyzed cyclization to form a 2,4-disubstituted quinoline. iipseries.org
Doebner-Miller Reaction: A reaction between an aniline, an α,β-unsaturated carbonyl compound, and an acid catalyst. iipseries.org
Friedländer Synthesis: The condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.
Pfitzinger Reaction: The reaction of isatin (B1672199) with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids. nih.gov
More contemporary approaches often utilize transition-metal catalysis to achieve higher efficiency and broader substrate scope. These methods include:
Palladium-catalyzed Annulation: The reaction of o-iodoanilines with propargyl alcohols provides a route to 2,4-disubstituted quinolines under mild conditions. organic-chemistry.org
Copper-catalyzed Cyclization: An efficient copper-catalyzed cascade cyclization of aryl aldehydes, anilines, and acrylic acid allows for the direct synthesis of 2-substituted quinolines. organic-chemistry.org
Cobalt-catalyzed C-H Activation: The C-H activation of anilines and their subsequent cyclization with alkynes offers a direct synthesis of a broad range of quinolines. organic-chemistry.orgmdpi.com
Electrophilic Cyclization: The 6-endo-dig electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl, I₂, or Br₂ affords 3-halo-substituted quinolines. nih.gov
These methods can be adapted to produce a 2-aminoquinoline precursor by selecting starting materials that either already contain a protected amino group or can be readily converted to one after the quinoline ring is formed.
Table 3: Selected Methods for Quinoline Ring Synthesis
| Method Name | Key Reactants | Catalyst/Reagent | Typical Product |
|---|---|---|---|
| Combes Synthesis | Aniline, β-Diketone | H₂SO₄ or PPA | 2,4-Disubstituted Quinoline |
| Pfitzinger Reaction | Isatin, α-Methylene Carbonyl | Base (e.g., KOH) | Quinoline-4-carboxylic Acid |
| Pd-catalyzed Annulation | o-Iodoaniline, Propargyl Alcohol | Palladium Catalyst | 2,4-Disubstituted Quinoline |
| Co-catalyzed C-H Activation | Aniline, Alkyne | Co(III) Catalyst | Substituted Quinoline |
| Electrophilic Cyclization | N-(2-alkynyl)aniline | I₂, ICl, Br₂ | 3-Haloquinoline |
Regioselective Functionalization of the Quinoline Core
An alternative to building the ring from scratch is to functionalize a pre-existing quinoline molecule. Introducing an amino group at the C2 position is a key transformation. The C2 position of the quinoline ring is electrophilic and susceptible to nucleophilic attack, especially when the ring nitrogen is activated (e.g., as an N-oxide) or when a good leaving group is present at C2.
Key strategies for regioselective C2-amination include:
Nucleophilic Aromatic Substitution (SNAr): A common and powerful method involves the displacement of a leaving group, typically a halogen (e.g., 2-chloroquinoline), by an amine. The reaction of 2-chloroquinoline with cyclopentylamine, often facilitated by a base or a transition-metal catalyst (e.g., Buchwald-Hartwig amination), is a direct route to the target compound.
C-H Activation/Functionalization: Modern synthetic methods focus on the direct functionalization of C-H bonds, which is highly atom-economical. mdpi.comnih.gov The C2-H bond of quinoline is a prime target for such transformations. One prominent strategy involves the use of quinoline N-oxides. The N-oxide activates the C2 position towards functionalization. mdpi.com A metal-free, one-pot methodology for the C2-selective amination of quinoline N-oxides has been developed, allowing for the reaction with a variety of primary and secondary amines at room temperature. rsc.org
Magnesiation: The use of specialized magnesium-based reagents, such as TMPMgCl·LiCl, can allow for the direct and regioselective deprotonation (magnesiation) of the quinoline core at specific positions, which can then be functionalized. acs.org Sequential functionalization at C4, C3, and C2 has been demonstrated through a combination of Br/Mg exchange and direct magnesiation. acs.org
These regioselective methods provide powerful tools for the late-stage functionalization of the quinoline scaffold, enabling the efficient synthesis of targeted derivatives like this compound. nih.gov
Specific Synthetic Transformations Relevant to the this compound Moiety
The most direct and synthetically efficient transformations for preparing this compound often involve modern cross-coupling reactions or the functionalization of activated quinoline precursors.
A highly relevant and specific transformation is the Palladium-catalyzed Buchwald-Hartwig amination . This reaction is one of the most powerful methods for forming aryl C-N bonds. The synthesis of this compound via this method would involve the cross-coupling of 2-chloroquinoline or 2-bromoquinoline with cyclopentylamine. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine (B1218219) ligand (e.g., Xantphos, BINAP). A base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is required to facilitate the catalytic cycle. This method is known for its high functional group tolerance and generally provides good to excellent yields.
Another specific and increasingly important strategy is the direct C2-amination of quinoline N-oxide . As previously mentioned, the activation of the quinoline ring via N-oxidation significantly facilitates nucleophilic attack at the C2 position. An efficient one-pot methodology has been developed for the C2-selective amination of various quinoline N-oxides. rsc.org In this process, the quinoline N-oxide reacts directly with cyclopentylamine in the presence of an activating agent like diethyl H-phosphonate and a base such as K₂CO₃ under metal-free conditions. rsc.org The reaction proceeds at room temperature and offers high regioselectivity for the C2 position, followed by a reduction step to remove the N-oxide and yield the final product.
These two methods represent state-of-the-art approaches for the synthesis of N-alkylated 2-aminoquinolines and are particularly well-suited for the specific construction of the this compound moiety.
Incorporation of the Cyclopentyl Group
A common and effective method for introducing a cyclopentyl group onto a primary or secondary amine, such as quinolin-2-amine, is through reductive amination. This two-step, one-pot process involves the reaction of the amine with cyclopentanone to form an intermediate imine or enamine, which is then reduced in situ to the desired N-cyclopentyl amine.
The initial step is the acid-catalyzed formation of the iminium ion, which is then reduced by a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being the most common. The choice of reducing agent is often dictated by the pH of the reaction and the presence of other functional groups. For instance, sodium cyanoborohydride is effective under mildly acidic conditions where the iminium ion is readily formed.
Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel, is another viable reduction method. This approach is often considered a "greener" alternative to hydride-based reducing agents.
The general reaction scheme for the reductive amination of quinolin-2-amine with cyclopentanone is as follows:
Quinolin-2-amine + Cyclopentanone ⇌ [Imine Intermediate] → this compound
The efficiency of this transformation is influenced by factors such as the solvent, the catalyst, and the reducing agent.
Formation of the Quinolin-2-amine Linkage
An alternative synthetic strategy involves the formation of the bond between a pre-functionalized quinoline ring and cyclopentylamine. This is typically achieved through transition-metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination and the Ullmann condensation being the most prominent methods.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. scienceopen.comlibretexts.org In the context of synthesizing this compound, this would involve the reaction of a 2-haloquinoline (e.g., 2-bromoquinoline or 2-chloroquinoline) with cyclopentylamine in the presence of a palladium catalyst, a phosphine ligand, and a base. scienceopen.comacsgcipr.org The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-aryl amine and regenerate the catalyst. libretexts.org
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. scienceopen.com Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have been shown to be highly effective in promoting the coupling of a wide range of amines and aryl halides. researchgate.net
The Ullmann condensation is a copper-catalyzed C-N bond-forming reaction. wikipedia.org While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric amounts of copper), modern variations utilize soluble copper catalysts with ligands, allowing for milder conditions. acsgcipr.orgwikipedia.org The synthesis of this compound via an Ullmann-type reaction would involve coupling a 2-haloquinoline with cyclopentylamine using a copper catalyst, a ligand (such as a diamine or phenanthroline), and a base. wikipedia.org
Optimization of Reaction Conditions for Synthesis
The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several key reaction parameters.
Solvent Effects and Selection
The choice of solvent can significantly impact the rate and outcome of both reductive amination and cross-coupling reactions. For reductive amination, solvents such as methanol, ethanol (B145695), or dichloromethane (B109758) are commonly used.
In Buchwald-Hartwig and Ullmann reactions, polar aprotic solvents are generally preferred. Toluene, 1,4-dioxane, and dimethylformamide (DMF) are frequently employed. acsgcipr.org The solvent must be capable of dissolving the reactants and the catalyst system while remaining inert to the reaction conditions. In some modern Ullmann-type reactions, deep eutectic solvents are being explored as environmentally benign and recyclable reaction media. nih.gov
| Reaction Type | Common Solvents | Considerations |
|---|---|---|
| Reductive Amination | Methanol, Ethanol, Dichloromethane, Tetrahydrofuran | Solubility of amine and ketone, compatibility with reducing agent. |
| Buchwald-Hartwig Amination | Toluene, 1,4-Dioxane, Tetrahydrofuran | Aprotic, able to dissolve catalyst complex and reactants, boiling point suitable for reaction temperature. |
| Ullmann Condensation | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), 1,4-Dioxane | High boiling point, polar aprotic, good solubility for reactants and copper salts. |
Catalyst Application and Optimization
For transition-metal-catalyzed reactions, the selection and optimization of the catalyst system are paramount.
In the Buchwald-Hartwig amination , a wide array of palladium sources and phosphine ligands can be utilized. scienceopen.com Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium precursors. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. The performance of different ligands can vary significantly depending on the specific substrates. researchgate.net
| Palladium Source | Common Ligands | Typical Base | Reference |
|---|---|---|---|
| Pd(OAc)₂ | XPhos, SPhos, RuPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | scienceopen.comresearchgate.net |
| Pd₂(dba)₃ | BINAP, dppf, Xantphos | NaOt-Bu, LiHMDS | libretexts.org |
For the Ullmann condensation , copper(I) salts such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O) are typically used. nih.gov The addition of a ligand, often a diamine like ethylenediamine (B42938) or a phenanthroline derivative, can significantly accelerate the reaction and allow for lower reaction temperatures. wikipedia.org
Temperature and Pressure Controls
Temperature is a critical parameter that influences reaction kinetics. Reductive aminations are often carried out at room temperature, although gentle heating may be required to drive the reaction to completion.
Cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation generally require elevated temperatures, typically ranging from 80 °C to 150 °C. researchgate.net Microwave irradiation has emerged as a technique to accelerate these reactions, often leading to significantly reduced reaction times.
Pressure is generally not a critical parameter for these solution-phase reactions, unless volatile reactants or solvents are used at temperatures above their boiling points, in which case a sealed reaction vessel is necessary. For catalytic hydrogenations in reductive amination, the pressure of hydrogen gas can influence the reaction rate.
Purification Techniques and Yield Enhancement
After the reaction is complete, the crude product must be purified to isolate this compound. Standard purification techniques for organic compounds are employed.
Extraction: An initial workup often involves partitioning the reaction mixture between an organic solvent and an aqueous solution to remove inorganic byproducts and water-soluble impurities.
Crystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective method for obtaining pure material.
Chromatography: Column chromatography is a versatile technique for separating the desired product from unreacted starting materials, catalyst residues, and other byproducts. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation.
To enhance the yield, it is crucial to drive the reaction to completion. This can be achieved by using a slight excess of one of the reactants (often the less expensive one), optimizing the catalyst loading and reaction time, and ensuring the removal of any inhibitors or water from the reaction mixture when necessary. Careful monitoring of the reaction progress by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time and prevent the formation of degradation products.
Advanced Synthetic Techniques
Modern organic synthesis emphasizes the development of methodologies that are not only efficient in terms of yield and selectivity but also align with the principles of green chemistry. For the synthesis of this compound, several advanced techniques have been explored, offering significant advantages over classical methods. These include the use of microwave irradiation to accelerate reaction rates, the design of one-pot sequences to improve process efficiency, and the adoption of green chemistry principles to enhance sustainability.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. researchgate.netacs.org The rapid and efficient heating provided by microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity. researchgate.netnih.gov
A key application of this technology in the synthesis of this compound is in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orglookchem.com This reaction involves the coupling of an aryl halide (e.g., 2-chloroquinoline or 2-bromoquinoline) with an amine (cyclopentylamine) in the presence of a palladium catalyst and a base.
Under microwave irradiation, the Buchwald-Hartwig amination can be performed at elevated temperatures and pressures in sealed vessels, leading to significantly faster conversions compared to conventional heating. For instance, the amination of 6-bromo-2-chloroquinoline (B23617) with various cyclic amines has been successfully carried out using microwave heating at 150 °C, achieving good yields in a fraction of the time required for thermal heating. organic-chemistry.org The choice of solvent is crucial, with higher-boiling, microwave-absorbing solvents like benzotrifluoride (B45747) (BTF) showing superiority over less polar solvents like toluene. organic-chemistry.org
The general conditions for a microwave-assisted Buchwald-Hartwig synthesis of this compound would typically involve:
Reactants: 2-Chloroquinoline and cyclopentylamine.
Catalyst System: A palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand (e.g., XPhos, BINAP). wikipedia.orgacs.org
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu).
Solvent: Anhydrous toluene, dioxane, or benzotrifluoride. organic-chemistry.org
Conditions: Microwave irradiation at a set temperature (e.g., 100-150 °C) for a short duration (e.g., 10-30 minutes). wikipedia.org
| Parameter | Condition | Rationale | Reference |
|---|---|---|---|
| Starting Material | 2-Chloroquinoline | Commercially available and reactive aryl halide. | organic-chemistry.org |
| Amine | Cyclopentylamine | Primary amine for N-substitution. | organic-chemistry.org |
| Catalyst | Pd₂(dba)₃ / XPhos | Efficient catalyst system for C-N coupling. | wikipedia.org |
| Base | NaOtBu | Strong base to facilitate the catalytic cycle. | wikipedia.org |
| Solvent | Toluene or Benzotrifluoride (BTF) | High-boiling solvents suitable for microwave heating. | organic-chemistry.org |
| Temperature | 150 °C | Accelerates reaction rate. | organic-chemistry.org |
| Time | 10-30 min | Significant reduction from conventional heating (hours). | wikipedia.org |
One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, offer numerous advantages, including reduced waste, lower costs, and improved time efficiency. tandfonline.com For the synthesis of this compound analogues, one-pot procedures often focus on the construction of the quinoline ring followed by in-situ functionalization, or the direct coupling of three or more components.
While a direct one-pot synthesis of this compound from acyclic precursors is less common, multi-component reactions (MCRs) for the synthesis of the quinoline core are well-established. For example, a one-pot, three-component coupling of an aromatic amine, an aldehyde, and an alkyne can yield highly substituted quinolines. tandfonline.com Following the formation of the quinoline scaffold, a subsequent N-alkylation or amination step could be envisioned.
More relevant to the direct synthesis is the concept of tandem catalysis, where a single catalyst promotes multiple transformations in a sequential manner. For instance, a process involving the reduction of a quinoline to a tetrahydroquinoline followed by a reductive alkylation with an aldehyde can be performed in one pot. acs.org
A practical one-pot approach for this compound would be the direct palladium-catalyzed amination of 2-chloroquinoline with cyclopentylamine, which, while a single synthetic operation, embodies the efficiency principles of one-pot synthesis by forming a complex molecule in a single step from readily available starting materials. wikipedia.orglibretexts.org
| Reaction Type | Starting Materials | Key Reagents | Product Scope | Reference |
|---|---|---|---|---|
| Three-Component Quinoline Synthesis | Aromatic Amine, Aldehyde, Alkyne | MOF-5 catalyst | 2,4-Disubstituted Quinolines | tandfonline.com |
| Reductive Alkylation of Quinoline | Quinoline, Aldehyde, Hantzsch Ester | Arylboronic Acid | N-Alkyl Tetrahydroquinolines | acs.org |
| Direct C-N Coupling (Buchwald-Hartwig) | 2-Haloquinoline, Amine | Palladium Catalyst, Base | N-Alkyl/Aryl-2-aminoquinolines | wikipedia.orglibretexts.org |
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogues, several green approaches can be implemented.
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a cornerstone of green chemistry. For quinoline synthesis, reactions have been successfully carried out in water or mixtures of ethanol and water. tandfonline.com The use of water as a solvent is particularly attractive due to its low cost, non-toxicity, and non-flammability. tandfonline.com
Solvent-Free Reactions: Conducting reactions without a solvent (neat conditions) is another effective green strategy. Solvent-free syntheses of quinoline derivatives have been reported using reusable solid catalysts, which simplifies product isolation and reduces waste. sapub.orgmdpi.com These reactions are often facilitated by microwave irradiation or thermal heating. tandfonline.comsapub.org
| Green Approach | Example Condition | Advantages | Reference |
|---|---|---|---|
| Aqueous Media | Reaction of aromatic aldehydes, amines, and ferrocenyl acetylene (B1199291) in water with p-TSA. | Environmentally benign, low cost, reduced organic waste. | tandfonline.com |
| Solvent-Free Synthesis | Friedländer cyclization using a reusable solid acid catalyst (silica-propylsulfonic acid). | Eliminates solvent waste, simplifies workup, potential for higher throughput. | sapub.org |
| Heterogeneous Catalysis | Buchwald-Hartwig amination using Pd nanoparticles on chitosan-grafted graphene oxide. | Easy catalyst separation, catalyst reusability, lower product contamination. | lookchem.com |
| Recyclable Catalysis | N-alkylation of amines with alcohols using cobalt nanoparticles. | Reduced catalyst consumption and cost, sustainable process. | researchgate.net |
Chemical Reactivity and Mechanistic Studies
Reactivity of the Quinoline (B57606) Core
The quinoline ring is a fused aromatic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring. The pyridine ring, containing an electronegative nitrogen atom, is electron-deficient ("π-deficient"), while the benzene ring retains more typical aromatic character. This electronic disparity governs the regioselectivity of substitution reactions.
Electrophilic aromatic substitution (EAS) on the quinoline ring system is generally more challenging than on benzene due to the deactivating effect of the heterocyclic nitrogen atom. libretexts.org Reactions typically require vigorous conditions, such as the use of fuming acids. uop.edu.pk Substitution preferentially occurs on the more electron-rich benzene ring at positions 5 and 8. uop.edu.pkpharmaguideline.com The 2-amino group is an activating group; however, its electron-donating effect is primarily directed towards the already electron-deficient pyridine ring, which is still less reactive towards electrophiles than the carbocyclic ring.
Common electrophilic substitution reactions on the quinoline nucleus are summarized below.
| Reaction | Reagents | Typical Position(s) | General Product |
| Nitration | Fuming HNO₃ / Fuming H₂SO₄ | 5 and 8 | 5-Nitroquinoline and 8-Nitroquinoline |
| Sulfonation | Fuming H₂SO₄ at ~220°C | 5 and 8 | Quinoline-5-sulfonic acid and Quinoline-8-sulfonic acid |
This table presents generalized reactivity for the quinoline core.
The electron-deficient nature of the pyridine portion of the quinoline ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions. uop.edu.pkfishersci.co.uk In N-cyclopentylquinolin-2-amine, the C2 position is already substituted. However, if a suitable leaving group were present at the C2 or C4 position, it could be displaced by strong nucleophiles.
A classic example of this reactivity is the Chichibabin reaction, where quinoline reacts with sodium amide (sodamide) to form 2-aminoquinoline (B145021). uop.edu.pk While this compound would not undergo this specific amination at the C2 position, the underlying principle demonstrates the susceptibility of this position to nucleophilic attack. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile adds to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex) before the leaving group is eliminated, restoring aromaticity. chemistrysteps.comnih.gov
| Reagent Type | Reaction Position(s) | General Product Example |
| Organolithium reagents (e.g., n-BuLi) | 2 | 2-Alkylquinoline |
| Potassium Hydroxide (KOH) | 2 | Quinolin-2(1H)-one |
| Sodium Amide (NaNH₂) | 2 | 2-Aminoquinoline |
This table illustrates the general susceptibility of the quinoline C2 position to nucleophilic attack.
Reactions at the Amine Functionality
The secondary amine group in this compound is a key site of reactivity, readily undergoing reactions typical of alkyl-aryl amines.
The N-cyclopentylamino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. This reaction forms a stable amide. For instance, treatment with acetyl chloride in the presence of a base would yield N-acetyl-N-cyclopentylquinolin-2-amine. The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent.
| Acylating Agent | Product |
| Acetyl Chloride | N-acetyl-N-cyclopentylquinolin-2-amine |
| Acetic Anhydride | N-acetyl-N-cyclopentylquinolin-2-amine |
| Benzoyl Chloride | N-benzoyl-N-cyclopentylquinolin-2-amine |
This table shows expected products from the acylation of this compound.
As a secondary amine, the nitrogen atom of this compound is nucleophilic and can react with alkyl halides in SN2 reactions to form a tertiary amine. masterorganicchemistry.com This subsequent alkylation can sometimes be difficult to control, potentially leading to a mixture of the tertiary amine and the starting secondary amine. rsc.org
Using an excess of a reactive alkylating agent, such as methyl iodide, can lead to "exhaustive alkylation." masterorganicchemistry.com This process first forms the tertiary amine, which then undergoes a final alkylation step to produce a quaternary ammonium salt. The resulting quaternary salt is permanently charged and has different solubility and chemical properties compared to its amine precursors.
| Alkylating Agent | Conditions | Expected Product(s) |
| Methyl Iodide (CH₃I) | 1 equivalent | N-cyclopentyl-N-methylquinolin-2-amine |
| Methyl Iodide (CH₃I) | Excess | N-cyclopentyl-N,N-dimethylquinolin-2-aminium iodide |
| Ethyl Bromide (CH₃CH₂Br) | 1 equivalent | N-cyclopentyl-N-ethylquinolin-2-amine |
This table outlines the potential products of further alkylation and quaternization.
Oxidation: The quinoline ring itself is generally resistant to oxidation, though under harsh conditions with reagents like potassium permanganate, the benzene ring can be cleaved. pharmaguideline.com The secondary amine functionality, however, is more susceptible to oxidation. The specific product depends heavily on the oxidizing agent used. nih.gov Chemical oxidation of other aminoquinolines has been shown to lead to the formation of oligomeric structures or phenazine-like units under certain conditions. dergipark.org.trhacettepe.edu.tr
Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation, using catalysts like platinum or palladium, typically reduces the pyridine ring selectively to yield a 1,2,3,4-tetrahydroquinoline (B108954) derivative. uop.edu.pkpharmaguideline.com This is a common and predictable transformation for the quinoline system. Conversely, reduction with sodium or lithium in liquid ammonia (a Birch-type reduction) can selectively reduce the benzene portion of the ring system. pharmaguideline.comacs.org
| Reagent / Condition | Ring Reduced | General Product Type |
| H₂ / Pt or Pd catalyst | Pyridine Ring | 1,2,3,4-Tetrahydroquinoline derivative |
| Sn / HCl | Pyridine Ring | 1,2,3,4-Tetrahydroquinoline derivative |
| Li / Liquid NH₃ | Benzene Ring | 5,8-Dihydroquinoline derivative |
| Zinc Borohydride (B1222165) | Pyridine Ring | 1,2,3,4-Tetrahydroquinoline derivative |
This table summarizes common reduction pathways for the quinoline ring system. tandfonline.com
Mechanisms of Amine Reactions
The chemical reactivity of this compound is dictated by the presence of two key nitrogen atoms: the endocyclic quinoline nitrogen and the exocyclic secondary amine. The interplay of these functionalities, influenced by the electronic effects of the quinoline ring system and the steric and electronic contributions of the N-cyclopentyl group, governs its behavior in chemical reactions. Due to a lack of direct studies on this compound, its reactivity is largely inferred from the well-documented chemistry of 2-aminoquinoline and other N-substituted 2-aminoquinolines.
Protonation and Deprotonation Equilibria
The basicity of this compound allows it to participate in protonation and deprotonation equilibria. The molecule possesses two potential sites for protonation: the quinoline ring nitrogen and the exocyclic amino nitrogen. The preferred site of protonation is influenced by the electronic delocalization within the heterocyclic ring system.
In 2-aminoquinoline, the endocyclic nitrogen is generally considered the more basic site. The pKa of 2-aminoquinoline is approximately 7.3, which is comparable to that of 2-aminopyridine acs.org. This suggests that in an acidic medium, the quinoline ring nitrogen will be preferentially protonated. The presence of the electron-donating amino group at the 2-position increases the electron density on the ring nitrogen, enhancing its basicity compared to quinoline itself.
The N-cyclopentyl group is expected to have a modest electron-donating effect through induction, which might slightly increase the basicity of the exocyclic nitrogen. However, the delocalization of the lone pair of the exocyclic nitrogen into the quinoline ring system significantly reduces its basicity. This delocalization is also responsible for the tautomeric equilibrium between the amino form (A) and the imino form (B), with the amino form generally being the more stable tautomer.
Tautomeric Equilibrium of this compound:
Form A (Amino): The aromatic character of the quinoline ring is fully retained.
Form B (Imino): This tautomer involves a double bond between the exocyclic nitrogen and the C2 carbon of the quinoline ring, with the proton residing on the endocyclic nitrogen.
The equilibrium generally favors the amino form. Upon protonation, the positive charge on the endocyclic nitrogen in the imino tautomer can be stabilized by resonance.
Deprotonation of this compound would require a very strong base and would likely occur at the exocyclic amino group, generating a highly reactive amide anion.
Predicted pKa Values for Protonated Amines
| Compound | Predicted pKa (Strongest Basic) |
| 2-Aminoquinoline | 6.16 |
| This compound | Estimated to be slightly higher than 6.16 |
Note: The pKa value for this compound is an estimation based on the known value for 2-aminoquinoline. The cyclopentyl group may slightly alter this value.
Amine as a Nucleophile in Organic Transformations
The exocyclic amino group of this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows the compound to participate in a variety of organic transformations, including alkylation and acylation reactions. The reactivity of the amino group is, however, moderated by the electron-withdrawing nature of the quinoline ring system, which delocalizes the lone pair.
Alkylation:
This compound can react with alkyl halides in nucleophilic substitution reactions. The reaction would involve the attack of the exocyclic nitrogen on the electrophilic carbon of the alkyl halide, leading to the formation of a quaternary ammonium salt. The presence of the bulky cyclopentyl group may sterically hinder the approach of the alkyl halide to the nitrogen atom, potentially slowing down the reaction rate compared to less substituted amines. Rhodium-catalyzed alkylation of quinolines with olefins has been reported, suggesting alternative pathways for C-H functionalization, although this typically occurs on the quinoline ring itself nih.govmdpi.com.
Acylation:
The exocyclic amino group can readily undergo acylation with reagents such as acyl chlorides, acid anhydrides, or carboxylic acids in the presence of coupling agents. This reaction leads to the formation of the corresponding amide. Studies on the chemoselective acylation of 2-amino-8-quinolinol have demonstrated that the amino group at the C2 position can be selectively acylated rsc.orgresearchgate.net. For instance, the reaction of 2-amino-8-quinolinol with acyl imidazolides or esters preferentially yields C2-amides rsc.orgresearchgate.net. This suggests that this compound would similarly react with acylating agents at the exocyclic nitrogen.
Representative Nucleophilic Reactions of the 2-Aminoquinoline Moiety
| Reaction Type | Electrophile | Product Type |
| Alkylation | Alkyl Halide | Quaternary Ammonium Salt |
| Acylation | Acyl Chloride | Amide |
| Acylation | Acid Anhydride | Amide |
The nucleophilicity of the exocyclic amine is a key feature in the synthesis of more complex derivatives of this compound, allowing for the introduction of a wide range of functional groups.
Rearrangement Reactions Involving Amines
While specific rearrangement reactions involving this compound have not been reported, the structural features of the molecule suggest the possibility of certain types of rearrangements under specific conditions, by analogy with other N-substituted aromatic amines.
One such potential reaction is the Hofmann-Martius rearrangement . This reaction typically involves the thermal or acid-catalyzed rearrangement of N-alkylanilinium halides to produce ortho- and para-alkylated anilines. A photoinduced Hofmann-Martius rearrangement has been observed for certain quinoline-protected dialkylanilines, proceeding with high yield and regioselectivity nih.gov. By analogy, if this compound were protonated at the exocyclic nitrogen and subjected to heat, it is conceivable that the cyclopentyl group could migrate to the carbon atoms of the quinoline ring, although this is speculative.
Another class of rearrangements that involve nitrogen-containing functional groups are the Beckmann and Curtius rearrangements wiley-vch.demasterorganicchemistry.com. However, these typically involve oxime and acyl azide precursors, respectively, and are not directly applicable to this compound itself. The Newman-Kwart rearrangement involves the intramolecular migration of an aryl group in O-thiocarbamates to the corresponding S-thiocarbamates and is also not directly relevant organic-chemistry.org.
The potential for rearrangement reactions in this compound remains an area for further investigation. The stability of the quinoline ring system would likely require forcing conditions to induce such transformations.
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An extensive search of scientific literature and research databases has been conducted to gather information on the in vitro biological activity and molecular mechanisms of the chemical compound This compound . The investigation was structured to align with the specific areas of inquiry outlined in the user's request, focusing on antimicrobial and antiproliferative properties.
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Exploration of Biological Activity and Molecular Mechanisms in Vitro Studies
Cellular Activity Assessments (Excluding Human Clinical Data)
Studies on Specific Cellular Targets
Inhibition of Kinases (e.g., VEGFR-2, CDKs, SYK)
Quinoline-based structures are recognized for their kinase inhibitory potential. While direct inhibitory data for N-cyclopentylquinolin-2-amine on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinases (CDKs), and Spleen Tyrosine Kinase (SYK) is limited, studies on analogous compounds provide valuable context.
For instance, a structurally related compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, has demonstrated potent inhibition of CDK4 with an IC50 of 3.87 nM. nih.gov This highlights the potential of the cyclopentyl moiety in conjunction with a nitrogen-containing heterocyclic system to effectively target the ATP-binding pocket of CDKs. The broader class of quinoline (B57606) derivatives has been extensively investigated as kinase inhibitors, suggesting that this compound could also exhibit activity against a range of kinases. sapub.orgresearchgate.net
Further screening of this compound against a panel of kinases is warranted to definitively characterize its inhibitory profile.
Modulation of Transporters (e.g., ENTs)
The interaction of this compound with Equilibrative Nucleoside Transporters (ENTs) has not been extensively documented. However, the lipophilic nature of the cyclopentyl group and the aromatic quinoline core suggest potential interactions with membrane-bound transporters. The modulation of monoamine transporters by compounds with N-phenylpropylamine and N-cyclopropylmethyl substituents has been observed, indicating that cyclic alkylamines can influence transporter affinity. nih.gov Given the structural similarities, it is plausible that this compound could interact with ENTs or other transporters, a hypothesis that requires experimental validation through dedicated uptake and binding assays.
Inhibition of Other Enzymes (e.g., β-Glucuronidase, HDAC8, COX-1/2)
The quinoline scaffold has been identified as a promising framework for the development of inhibitors for various enzymes.
β-Glucuronidase: Certain quinoline derivatives have been reported to inhibit β-glucuronidase, an enzyme implicated in the development of some cancers and the side effects of certain chemotherapies. nih.gov
HDAC8: While specific data for this compound is not available, the broader class of quinoline derivatives has been explored as inhibitors of Histone Deacetylase 8 (HDAC8), a target in cancer therapy.
COX-1/2: The anti-inflammatory potential of quinoline derivatives has been linked to the inhibition of Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes.
Further enzymatic assays are necessary to determine the specific inhibitory activity and selectivity of this compound against these and other enzymes.
Investigation of Molecular Mechanism of Action (Excluding Clinical Pharmacodynamics)
Understanding the molecular interactions and downstream effects of this compound is crucial for elucidating its mechanism of action at a cellular level.
Elucidation of Target Engagement
Direct evidence of target engagement for this compound is currently limited. However, based on studies of similar quinoline-based kinase inhibitors, it is hypothesized that the compound engages its targets, particularly kinases, by occupying the ATP-binding site. Molecular modeling studies of related compounds have provided insights into the potential binding modes. nih.govresearchgate.net Experimental techniques such as thermal shift assays, surface plasmon resonance, and isothermal titration calorimetry would be instrumental in confirming direct binding and quantifying the affinity of this compound for its putative targets.
Molecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)
Molecular docking simulations of quinoline derivatives with various protein targets have consistently highlighted the importance of specific molecular interactions. The quinoline ring system often participates in π-π stacking and hydrophobic interactions within the binding pockets of enzymes. The 2-amino group is a potential hydrogen bond donor, which can form crucial interactions with amino acid residues in the active site. The cyclopentyl group is expected to contribute to binding primarily through hydrophobic and van der Waals interactions, potentially occupying a hydrophobic pocket within the target protein. nih.gov The precise nature and strength of these interactions for this compound with its specific targets would require detailed structural biology studies, such as X-ray crystallography or cryo-electron microscopy.
Effect of Compound on Biochemical Pathways
The ultimate biological effect of this compound will be a consequence of its impact on various biochemical pathways. If the compound is a potent inhibitor of kinases like VEGFR-2 or CDKs, it would be expected to interfere with signaling pathways that regulate angiogenesis and cell cycle progression, respectively. For example, inhibition of CDK4 would lead to a decrease in the phosphorylation of the retinoblastoma (Rb) protein, resulting in cell cycle arrest. nih.gov Similarly, inhibition of other enzymes like HDACs or COX would modulate gene expression and inflammatory pathways. Comprehensive cell-based assays are required to map the downstream signaling consequences of target engagement by this compound.
Structure Activity Relationship Sar Studies and Lead Optimization Principles
Systematic Structural Modifications of N-Cyclopentylquinolin-2-amine
The quinoline (B57606) core is a versatile scaffold amenable to substitution at multiple positions, most commonly at the C-4, C-6, and C-7 positions. The electronic nature and size of these substituents can dramatically alter the molecule's interaction with biological targets.
Table 1: Hypothetical SAR of Quinoline Ring Substitutions This table illustrates potential activity trends based on SAR principles from related 4-aminoquinoline (B48711) series.
| Compound ID | Quinoline Substituent (R) | Relative Activity Trend | Rationale based on Analogous Series |
| 1a | H (unsubstituted) | Baseline | Reference compound |
| 1b | 7-Chloro | Increased | Electron-withdrawing group (EWG) often enhances potency. nih.govnih.gov |
| 1c | 7-Trifluoromethyl | Increased | Strong EWG, may improve metabolic stability. nih.gov |
| 1d | 7-Methoxy | Decreased | Electron-donating group (EDG) often reduces activity. nih.gov |
| 1e | 6-Bromo | Variable | Position and nature of halogen can fine-tune activity. |
| 1f | 4-Methyl | Decreased | Potential for steric hindrance near the amine linkage. |
The N-cyclopentyl group plays a significant role in defining the lipophilicity and conformational profile of the molecule. Modifications to this moiety can impact target binding, membrane permeability, and metabolic stability.
Ring Size: Altering the size of the cycloalkyl ring can affect how the group fits into a binding pocket. Expanding the ring to a cyclohexyl or cycloheptyl group increases steric bulk and provides different conformational possibilities. Conversely, contracting it to a cyclobutyl ring reduces size. Studies on related N-cycloalkyl-quinoline-2-carboxamides have shown that there is often an optimal ring size for activity, with N-cyclohexyl and N-cycloheptyl derivatives demonstrating high potency in certain assays.
Substituents: Introducing substituents onto the cyclopentyl ring can serve multiple purposes. Small alkyl groups can probe for additional hydrophobic interactions. Polar groups like hydroxyl (-OH) could introduce new hydrogen bonding opportunities. Halogenation, particularly with fluorine, can be used to block sites of metabolism, as unsubstituted aliphatic rings are often susceptible to oxidative metabolism. pressbooks.pub
Bioisosteric Replacement: The cyclopentyl ring can be replaced with other groups of similar size (bioisosteres) to explore different chemical space. nih.gov Replacing it with a phenyl ring would introduce aromaticity and potential for pi-stacking interactions. A heterocyclic ring, such as piperidine, could introduce a basic center and alter solubility.
Table 2: Hypothetical SAR of Cyclopentyl Moiety Modifications This table illustrates potential activity trends based on established medicinal chemistry principles.
| Compound ID | Cyclopentyl Moiety Modification | Relative Activity Trend | Rationale |
| 2a | Cyclopentyl (unmodified) | Baseline | Reference compound |
| 2b | Cyclobutyl | Variable/Decreased | Reduced size may lead to weaker hydrophobic interactions. |
| 2c | Cyclohexyl | Variable/Increased | Optimal ring size for binding in many systems. |
| 2d | 4,4-Difluorocyclohexyl | Variable/Increased | Blocks potential metabolic "soft spot" and alters electronics. pressbooks.pub |
| 2e | Phenyl | Variable | Introduces aromaticity, alters conformation and potential interactions. |
| 2f | Tetrahydropyran-4-yl | Variable | Increases polarity and potential for hydrogen bonding. |
The secondary amine linker is a critical component, providing a point of flexibility and a hydrogen bond donor. Its basicity is a key determinant of the compound's ionization state at physiological pH.
Modifications could include:
N-Alkylation: Replacing the N-H proton with a small alkyl group (e.g., N-methyl) would convert the secondary amine to a tertiary amine. This eliminates a hydrogen bond donor capability and increases basicity and lipophilicity, which can profoundly affect biological activity and pharmacokinetic properties.
Linker Homologation: Inserting a methylene (B1212753) (-CH2-) group between the amine and the cyclopentyl ring (N-cyclopentylmethyl) would increase the linker's length and flexibility. Such changes in linker length have been shown to impact activity in other quinoline series. nih.gov
Bioisosteric Replacement: Replacing the amine (-NH-) with an amide (-NHCO-), ether (-O-), or thioether (-S-) linkage would represent a more drastic change. An amide, for instance, is non-basic and introduces a hydrogen bond acceptor (the carbonyl oxygen), fundamentally altering the molecule's physicochemical profile.
Table 3: Hypothetical SAR of Amine Linkage Alterations This table illustrates potential activity trends based on fundamental chemical changes.
| Compound ID | Linkage Modification | Relative Activity Trend | Rationale |
| 3a | -NH- (secondary amine) | Baseline | Reference compound |
| 3b | -N(CH3)- (tertiary amine) | Variable | Loss of H-bond donor, increased basicity and lipophilicity. |
| 3c | -NH-CO- (amide) | Decreased/Altered | Non-basic; introduces H-bond acceptor; significant electronic change. |
| 3d | -O- (ether) | Decreased/Altered | Loss of basicity and H-bond donor; significant conformational change. |
Impact of Structural Features on Biological Activity
The electronic properties of substituents on the quinoline ring directly influence the molecule's reactivity and its ability to participate in non-covalent interactions. These effects are often quantified using Hammett constants, which describe the electron-donating or electron-withdrawing capacity of a substituent.
As observed in 4-aminoquinoline antimalarials, electron-withdrawing groups at the 7-position decrease the pKa of the quinoline nitrogen. researchgate.net This change affects the proportion of the compound that is protonated at a given pH, which can be critical for accumulation in acidic cellular compartments or for ionic interactions with a target protein. researchgate.net Electron-donating groups have the opposite effect, increasing basicity. Therefore, a direct correlation can often be drawn between the electronic nature of the substituent and the compound's potency, highlighting the importance of tuning the pKa for optimal activity.
The size and three-dimensional arrangement of atoms (steric effects and conformation) are paramount for achieving a complementary fit between a ligand and its biological target.
Steric Hindrance: Bulky substituents can physically block the molecule from adopting the necessary conformation for binding. For example, a large group at the C-3 or C-8 position of the quinoline ring could clash with the cyclopentyl group or with the surface of the target protein. However, introducing steric bulk can also be a strategic tool to prevent unwanted metabolism by shielding a labile part of the molecule.
Influence of Lipophilicity (LogP) on Activity and Cell Permeability
Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a paramount physicochemical property that profoundly influences a compound's pharmacokinetic and pharmacodynamic profiles. It governs the ability of a molecule to traverse cellular membranes to reach its target, as well as its solubility and potential for off-target effects. In the context of quinoline derivatives, the interplay between lipophilicity and biological activity is a well-documented and crucial aspect of lead optimization. nih.govrsc.org
The lipophilicity of quinoline-based compounds is significantly influenced by the nature and position of substituents on the quinoline core. nih.gov For instance, studies on 2-arylquinoline derivatives have shown that these compounds are generally more lipophilic than their partially saturated 1,2,3,4-tetrahydroquinoline (B108954) counterparts. rsc.org This increased lipophilicity can correlate with enhanced cytotoxic effects against certain cancer cell lines. rsc.org The relationship between the calculated LogP (cLogP) and the half-maximal inhibitory concentration (IC50) for a series of 2-arylquinolines demonstrated that molecules with higher octanol/water partition coefficients tended to exhibit better potency. rsc.org
Moreover, the introduction of specific functional groups can modulate lipophilicity and, consequently, cell permeability. One of the fundamental properties of a potential drug is its lipophilicity, which determines the solubility of the compound in nonpolar solvents and its ability to passively penetrate cell membranes. nih.gov This parameter is critical for pharmacokinetic processes such as adsorption, distribution, metabolism, and excretion. nih.gov For quinoline-1,4-quinone hybrids, the type of substituent at the C-2 position of the quinone moiety significantly impacts lipophilicity. nih.gov For example, the introduction of a nitrogen atom has been shown to reduce lipophilicity, with the position of the nitrogen atom influencing the magnitude of this effect. nih.gov
The following table illustrates the calculated LogP (cLogP) for a hypothetical series of N-substituted quinolin-2-amine analogs to demonstrate the impact of the N-substituent on lipophilicity.
| Compound | N-Substituent | cLogP (Hypothetical) | Predicted Cell Permeability (Qualitative) |
| 1 | Methyl | 2.5 | Moderate |
| 2 | Ethyl | 2.9 | Moderate-High |
| 3 | Propyl | 3.3 | High |
| 4 | Cyclopentyl | 3.8 | High |
| 5 | Phenyl | 4.2 | Very High |
| 6 | Benzyl | 4.5 | Very High |
Note: The cLogP values are hypothetical and for illustrative purposes only, demonstrating the general trend of increasing lipophilicity with the size and hydrophobicity of the N-substituent.
Computational Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery, providing profound insights into the complex relationship between a molecule's structure and its biological activity. For quinoline-based compounds, quantitative structure-activity relationship (QSAR) and pharmacophore modeling are pivotal in rational drug design.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This approach allows for the prediction of the activity of novel, unsynthesized molecules, thereby guiding the design of more potent analogs. nih.govresearchgate.net For a series of 2-(aryl or heteroaryl)quinolin-4-amines with anti-HIV-1 activity, QSAR analyses have provided valuable guidelines for designing new active compounds. nih.gov These models typically utilize a variety of molecular descriptors, including constitutional, topological, geometrical, and physicochemical properties, to build a predictive equation. nih.gov
In a study of quinoline derivatives as inhibitors of Plasmodium falciparum, 2D and 3D-QSAR models were developed that successfully predicted the antimalarial activity. mdpi.com The models highlighted the importance of specific structural features, such as the presence of a –NH group at position 4 and a halogen atom at position 7 of the quinoline core, for enhanced activity. mdpi.com These findings underscore the power of QSAR in identifying key molecular determinants of biological function.
Pharmacophore Modeling and Design
Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. nih.gov These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target protein (structure-based).
For quinoline derivatives, pharmacophore modeling has been successfully employed to design novel compounds with desired biological activities. A study on quinoline-3-carbohydrazides as antioxidants utilized a ligand-based pharmacophore model to identify key features, including aromatic rings and hydrogen bond acceptors, which were then used to guide the synthesis of new, potent antioxidants. nih.gov Similarly, a pharmacophore model for quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors was developed, consisting of two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net This model not only provided insights into the SAR but also served as a tool for virtual screening to identify new potential inhibitors. researchgate.net
Strategies for Lead Optimization (Excluding Clinical Outcome Data)
Once a promising hit compound is identified, the lead optimization phase aims to refine its properties to enhance potency, selectivity, and pharmacokinetic parameters. This iterative process involves synthetic chemistry guided by SAR data and computational models.
Improving Target Selectivity and Potency (In Vitro)
A primary goal of lead optimization is to increase the compound's affinity for its intended target while minimizing interactions with other proteins, thereby improving selectivity and reducing the potential for side effects. For quinoline derivatives, this often involves systematic modifications of the core structure and its substituents.
In the development of anti-Chagas agents based on 2-alkylaminomethylquinoline derivatives, a hit-to-lead optimization campaign led to the identification of compounds with significantly improved trypanocidal activity and selectivity indices. nih.gov This was achieved through the rational design and synthesis of novel analogs with varied substituents. nih.gov For example, the introduction of a 4-benzyl-1,4-diazepan-1-yl)methyl group at the 2-position of a quinoline scaffold resulted in a compound with high anti-parasite activity. nih.gov
The following table presents hypothetical in vitro potency data for a series of this compound analogs with modifications at the 4-position of the quinoline ring, illustrating a typical lead optimization effort to enhance target inhibition.
| Compound | R-Group at 4-position | Target Inhibition IC50 (nM, Hypothetical) |
| 4a | H | 500 |
| 4b | Cl | 250 |
| 4c | OCH3 | 150 |
| 4d | Phenyl | 50 |
| 4e | 4-Fluorophenyl | 25 |
Note: The IC50 values are hypothetical and for illustrative purposes only, demonstrating the impact of substitutions on in vitro potency.
Fragment-Based Drug Discovery and Optimization
Fragment-based drug discovery (FBDD) is a powerful strategy that begins with the identification of small, low-molecular-weight compounds (fragments) that bind weakly to the target. These fragments are then grown or linked together to create more potent lead compounds. The quinoline scaffold itself can be considered a key fragment in many drug discovery programs. benthamdirect.commdpi.com
In the search for HIV-1 integrase inhibitors, a fragment-based approach utilizing the quinoline scaffold has been explored. benthamdirect.com By starting with simple quinoline cores, researchers can systematically build upon these fragments to develop more complex and potent inhibitors. scispace.com For instance, the discovery of 8-hydroxyquinoline (B1678124) inhibitors of the HIV-1 integrase–lens epithelium-derived growth factor/p75 (IN–LEDGF/p75) interaction began with the identification of the 8-hydroxyquinoline fragment as a favorable binder through molecular modeling. acs.org Subsequent optimization through the addition of various substituents at the C5 and C7 positions led to potent inhibitors with low cytotoxicity. acs.org This approach highlights the efficiency of FBDD in generating novel and potent lead compounds based on the quinoline core.
Structural Simplification and Scaffold Hopping
In the realm of drug discovery, structural simplification is a key strategy aimed at reducing the molecular complexity of a lead compound while retaining or improving its desired biological activity. This process can lead to molecules with more favorable pharmacokinetic properties, lower synthetic cost, and fewer off-target effects. Scaffold hopping, a more transformative approach, involves replacing the central core of a molecule with a structurally different scaffold that maintains a similar three-dimensional arrangement of key pharmacophoric features.
While specific, publicly available research focusing exclusively on the structural simplification and scaffold hopping of this compound is limited, we can extrapolate from general principles and related studies on the broader class of 2-aminoquinoline (B145021) derivatives.
A hypothetical structural simplification of this compound might involve the replacement of the cyclopentyl group with smaller or less rigid alkyl chains. The objective of such a study would be to determine the minimal structural requirements for the N-substituent to maintain affinity for a given biological target. For instance, replacing the cyclopentyl ring with cyclobutyl, propyl, or ethyl groups could provide valuable SAR data.
Scaffold hopping from the this compound core could involve replacing the quinoline scaffold with other bicyclic or monocyclic heteroaromatic systems that can present the N-cyclopentylamino group in a similar spatial orientation. A study published in ACS Publications details a scaffold-hopping approach from known inhibitors to a simplified 2-aminoquinoline-based scaffold for potent and selective neuronal nitric oxide synthase (nNOS) inhibition. acs.org While not directly involving this compound, this research highlights the utility of the 2-aminoquinoline core as a starting point for designing new chemical entities. The study explored modifications at the 7-position of the quinoline ring to enhance potency and selectivity. acs.org
Another relevant study on scaffold hopping, though not directly on the target compound, explored various heterocyclic scaffolds, including quinoline derivatives, as agonists for Toll-like receptors 7 and 8 (TLR7 and TLR8). nih.gov This research demonstrates how different heterocyclic cores can be utilized to modulate biological activity, providing a conceptual framework for how one might approach scaffold hopping from an this compound starting point. nih.gov
Table 1: Hypothetical Structural Simplification of this compound
| Compound | N-Substituent | Rationale for Modification | Potential Impact on Activity |
| 1 | Cyclopentyl | Parent Compound | Baseline Activity |
| 2 | Cyclobutyl | Reduce steric bulk | May increase or decrease affinity depending on pocket size |
| 3 | Isopropyl | Acyclic, smaller substituent | Probes importance of cyclic nature of the substituent |
| 4 | n-Butyl | Acyclic, flexible chain | Investigates the impact of conformational flexibility |
This table is presented for illustrative purposes to demonstrate the principles of structural simplification, as direct experimental data for this compound was not found in the public domain.
Scaffold Hybridization Techniques
Scaffold hybridization is a drug design strategy that involves combining structural fragments from two or more different known active compounds to create a new hybrid molecule with potentially enhanced activity, improved selectivity, or a dual mode of action. This technique is predicated on the idea that the hybrid molecule may inherit the beneficial properties of its parent fragments.
In the context of this compound, hybridization could involve linking the quinoline-2-amine core to another pharmacophore known to interact with a complementary binding site on the target protein. For example, if this compound is known to bind to a specific pocket of an enzyme, a fragment from another inhibitor that binds to an adjacent sub-pocket could be incorporated into the structure.
A study in ACS Publications describes the hybridization of a 2-aminoquinoline scaffold to create potent and selective nNOS inhibitors. acs.org The researchers effectively "hybridized" the 2-aminoquinoline core with structural features of another inhibitor to produce a novel compound with good calculated physicochemical properties. acs.org This approach exemplifies how the 2-aminoquinoline scaffold can serve as a platform for the design of hybrid molecules.
The synthesis of hybrid molecules often involves the use of linkers to connect the different pharmacophoric fragments. The nature, length, and rigidity of the linker are critical parameters that must be optimized to ensure the correct orientation of the fragments within the target's binding site.
Table 2: Conceptual Scaffold Hybridization of this compound
| Hybrid Scaffold Concept | Parent Scaffold 1 | Parent Scaffold 2 | Rationale for Hybridization |
| A | This compound | A known ligand for a related target | To create a dual-target agent or enhance potency on a single target. |
| B | Quinoline-2-amine | A fragment binding to an adjacent pocket | To extend interactions within the binding site and increase affinity. |
| C | N-cyclopentylamino group | A different heterocyclic core | To explore new intellectual property space while retaining a key binding element. |
This table illustrates the conceptual basis of scaffold hybridization, as specific examples involving this compound were not identified in the reviewed literature.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For N-cyclopentylquinolin-2-amine, this technique is crucial for understanding its potential as a therapeutic agent by predicting its interaction with protein targets.
Ligand-Protein Interaction Prediction
Molecular docking simulations can predict the binding mode of this compound within the active site of a protein. These simulations provide insights into the specific amino acid residues that interact with the compound, which is fundamental for understanding its mechanism of action. For instance, studies on similar quinoline (B57606) derivatives have shown interactions with key residues in the active sites of enzymes like c-Met kinase and HIV reverse transcriptase. nih.govnih.gov The quinoline core can participate in π-π stacking interactions, while the amine group can act as a hydrogen bond donor or acceptor. nih.gov
A hypothetical docking study of this compound with a protein kinase might reveal the interactions detailed in the table below.
| Interacting Residue | Interaction Type | Distance (Å) |
| MET1160 | Hydrogen Bond | 2.1 |
| TYR1159 | π-π Stacking | 3.5 |
| LYS1110 | Hydrophobic | 4.2 |
| ASP1222 | Hydrogen Bond | 2.8 |
This table is illustrative and represents potential interactions based on studies of similar quinoline derivatives.
Binding Mode Analysis within Active Sites
Analysis of the docking poses of this compound allows for a detailed examination of its orientation within a protein's active site. This analysis helps in understanding the structural basis of its potential inhibitory activity. For example, the cyclopentyl group might occupy a hydrophobic pocket, while the quinoline ring system aligns with aromatic residues. nih.govnih.gov Such binding modes are critical for the stability of the ligand-protein complex. Computational studies on other quinoline-based molecules have successfully elucidated these binding patterns, providing a rationale for their observed biological activities. nih.govscielo.org.mx
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are used to study the physical movements of atoms and molecules over time. These simulations provide a more dynamic and realistic view of the ligand-target complex compared to the static picture from molecular docking. nih.govnih.gov
Stability and Conformational Dynamics of Ligand-Target Complexes
MD simulations can assess the stability of the complex formed between this compound and its target protein. By simulating the complex over nanoseconds, researchers can observe whether the compound remains bound in its initial predicted pose. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to analyze the stability and flexibility of the complex. nih.gov A stable RMSD for the ligand suggests a stable binding mode. Studies on quinoline derivatives have utilized MD simulations to confirm the stability of docked complexes. nih.govtandfonline.com
Advanced Binding Affinity Predictions
While molecular docking can provide a qualitative assessment of binding, more advanced computational methods are employed to predict the binding affinity quantitatively.
One common method is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. These methods calculate the free energy of binding by combining molecular mechanics energy terms with a continuum solvation model. tandfonline.com This allows for a more accurate estimation of the binding affinity (ΔG) of this compound to its target.
A hypothetical breakdown of the binding free energy components for an this compound-protein complex is presented below.
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 35.8 |
| Non-polar Solvation Energy | -5.1 |
| Binding Free Energy (ΔG) | -35.0 |
This table is illustrative and represents potential binding energy values based on similar computational studies. tandfonline.com
These advanced binding affinity predictions are invaluable for ranking potential drug candidates and for guiding the optimization of lead compounds. For instance, a more negative binding free energy suggests a stronger and more favorable interaction between this compound and its target protein. tandfonline.com
Virtual Screening Methodologies
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This method significantly reduces the number of compounds that need to be tested experimentally. VS can be broadly categorized into ligand-based and structure-based approaches.
Ligand-based virtual screening (LBVS) relies on the knowledge of other molecules that bind to the target of interest. When the three-dimensional structure of the target is unknown, a model, or pharmacophore, can be built based on the structural features of known active ligands. This pharmacophore model represents the key steric and electronic features necessary for biological activity.
For this compound, a pharmacophore model could be generated to define the essential features for its putative activity. These features would likely include a hydrogen bond donor (the amine group), a hydrogen bond acceptor (the quinoline nitrogen), an aromatic ring system, and a hydrophobic group (the cyclopentyl moiety). This model could then be used to screen large compound databases to find structurally diverse molecules that match the pharmacophore and are therefore likely to possess similar biological activity.
Table 2: Hypothetical Pharmacophore Features for this compound
| Feature | Description | Coordinates (Hypothetical Å) |
|---|---|---|
| Hydrogen Bond Donor (HBD) | Secondary Amine | X: 3.1, Y: 1.5, Z: 0.0 |
| Hydrogen Bond Acceptor (HBA) | Quinoline Nitrogen | X: -2.4, Y: -1.2, Z: 0.0 |
| Aromatic Ring (AR) | Quinoline Core | X: 0.0, Y: 0.0, Z: 0.0 |
| Hydrophobic (HY) | Cyclopentyl Group | X: 4.5, Y: -0.8, Z: 0.5 |
Structure-based virtual screening (SBVS) utilizes the 3D structure of the target protein, typically obtained from X-ray crystallography or cryo-electron microscopy. nih.gov Molecular docking is the most common SBVS method, where candidate ligands from a database are computationally placed into the binding site of the protein and their binding poses are scored based on their complementarity to the site.
In a hypothetical SBVS campaign, the crystal structure of a relevant protein target (e.g., a kinase) would be used. A library of commercially available compounds could be docked into the active site. The docking pose of this compound would serve as a reference. The results would be ranked by a scoring function that estimates the binding affinity. Top-scoring compounds that exhibit favorable interactions with key active site residues (e.g., hydrogen bonds with the hinge region of a kinase) would be selected for experimental testing.
Table 3: Hypothetical Structure-Based Virtual Screening Results
| Compound ID | Docking Score (kcal/mol) | Key Interactions with Target Residues |
|---|---|---|
| This compound (Reference) | -8.5 | H-bond to Leu83, Pi-stacking with Phe80 |
| Hit_1 | -9.2 | H-bond to Leu83, H-bond to Asp145 |
| Hit_2 | -9.0 | H-bond to Leu83, Salt bridge to Glu81 |
| Hit_3 | -8.8 | H-bond to Leu83, Pi-stacking with Phe80 |
De Novo Design of this compound Analogues
De novo design is a computational strategy for creating novel molecular structures with desired properties from scratch. nih.govumd.edu Instead of screening existing libraries, de novo design algorithms build new molecules, often within the constraints of a protein's binding pocket. These methods can start from a small molecular fragment or a complete molecule like this compound and suggest modifications or entirely new scaffolds that are predicted to have improved binding affinity or other properties.
Using this compound as a starting scaffold, a de novo design program could explore modifications to optimize interactions within a target's active site. For example, the software might suggest replacing the cyclopentyl group with a different hydrophobic moiety that better fills a specific pocket or adding a polar group to form a new hydrogen bond with a nearby residue, leading to the design of novel, potentially more potent analogues.
Table 4: Hypothetical Analogues from De Novo Design
| Analogue ID | Suggested Modification | Predicted Improvement | Predicted Affinity (pKi) |
|---|---|---|---|
| DN_1 | Replace cyclopentyl with piperidin-4-yl | Forms new H-bond with Asp145 | 8.2 |
| DN_2 | Add hydroxyl group to quinoline C6 | Forms water-mediated H-bond | 7.9 |
| DN_3 | Replace quinoline with isoquinoline | Optimizes vector for amine H-bond | 8.1 |
In Silico Profiling of Physicochemical Properties Relevant to Preclinical Assessment
Before a compound can become a drug, it must possess suitable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. frontiersin.orgmdpi.com Many of these properties are influenced by fundamental physicochemical characteristics like solubility and permeability. In silico models are widely used in the early stages of drug discovery to predict these properties, allowing for the early deselection of compounds with a high likelihood of failure. mdpi.comresearchgate.net
Aqueous solubility and membrane permeability are critical for oral bioavailability. Computational models can predict these properties with reasonable accuracy. Solubility is often predicted as the logarithm of the molar solubility (logS). Permeability can be estimated by predicting partition coefficients (e.g., logP) or by simulating passage through cell membranes, such as in Caco-2 permeability models (predicted as logPapp). mdpi.com
For this compound and its computationally designed analogues, these parameters can be calculated to assess their drug-likeness. A compound with poor predicted solubility or permeability might be deprioritized or flagged for specific chemical modifications to improve its profile.
Table 5: Predicted Physicochemical Properties for Hypothetical Analogues
| Compound | Predicted logS (Aqueous Solubility) | Predicted Caco-2 Permeability (logPapp, 10⁻⁶ cm/s) |
|---|---|---|
| This compound | -3.5 | 1.1 |
| Analogue 1 (Cyclohexyl) | -3.9 | 1.2 |
| DN_1 (Piperidin-4-yl) | -2.8 | 0.7 |
| DN_2 (6-OH-quinoline) | -3.2 | 0.9 |
Computational Assessment of Metabolic Stability Pathways (Excluding Toxicity Predictions)
The primary routes of metabolism for this compound are anticipated to be oxidation, mediated predominantly by the Cytochrome P450 (CYP) superfamily of enzymes. The main metabolic pathways predicted through computational models include:
Hydroxylation of the Quinoline Ring: The electron-rich aromatic system of the quinoline core is susceptible to electrophilic attack by activated oxygen species within the active sites of CYP enzymes.
N-dealkylation: The bond between the nitrogen atom of the amine and the cyclopentyl group is a likely site for oxidative cleavage, a common metabolic pathway for N-alkylated amines. nih.govnih.gov
Computational models, such as those employing quantum mechanics (QM) and molecular docking, are instrumental in predicting the specific sites of metabolism (SoMs) and the CYP isoforms most likely to catalyze these reactions. semanticscholar.org These models analyze factors like the accessibility of specific atoms, the energy required to abstract a hydrogen atom (bond dissociation energy), and the binding affinity of the molecule within the active sites of various CYP enzymes. semanticscholar.orgijpsr.com
Predicted Sites of Metabolism (SoM)
Computational tools predict the most probable sites of metabolic attack on the this compound structure. For the quinoline ring, several positions are potential candidates for hydroxylation. For the N-cyclopentyl group, both N-dealkylation and hydroxylation of the cycloalkane ring are possible. The likelihood of metabolism at a particular site is determined by calculating the activation energy for the reaction; lower activation energies correspond to more favorable metabolic pathways.
Studies on the metabolism of quinoline itself have identified CYP2E1 as the principal enzyme for the formation of 3-hydroxyquinoline, and CYP2A6 as key in the formation of quinoline-1-oxide in human liver microsomes. nih.gov N-dealkylation, on the other hand, is a well-documented metabolic route for a vast array of compounds containing alkylated amines and is a reaction catalyzed by multiple CYP isoforms. nih.govwustl.edu Computational models often use deep learning approaches trained on extensive datasets of metabolized substrates to predict the site of N-dealkylation with high accuracy. nih.govwustl.edu
The following table summarizes the computationally predicted primary metabolic pathways for this compound, the likely resulting metabolites, and the probable CYP enzymes involved.
| Predicted Pathway | Site of Metabolism (SoM) | Predicted Metabolite | Probable Catalyzing CYP Isoforms |
| Aromatic Hydroxylation | C-5 Position of Quinoline Ring | 5-hydroxy-N-cyclopentylquinolin-2-amine | CYP2E1, CYP2A6, CYP1A2 |
| Aromatic Hydroxylation | C-7 Position of Quinoline Ring | 7-hydroxy-N-cyclopentylquinolin-2-amine | CYP2E1, CYP2A6, CYP1A2 |
| N-Dealkylation | C-N bond of the amine | 2-aminoquinoline (B145021) and Cyclopentanone (B42830) | CYP3A4, CYP2D6, CYP2C9 |
| Alicyclic Hydroxylation | Cyclopentyl Ring | N-(hydroxycyclopentyl)quinolin-2-amine | CYP3A4, CYP2C9 |
Molecular Docking and Binding Affinity
Molecular docking simulations are a cornerstone of computational metabolic assessment. nih.gov These simulations place a ligand (this compound) into the three-dimensional structure of a receptor (the active site of a CYP enzyme) to predict its preferred binding mode and the strength of the interaction, often expressed as a docking score or binding energy. ijpsr.comresearchgate.net A lower binding energy generally indicates a more stable and favorable interaction, suggesting a higher likelihood that the specific CYP isoform will metabolize the compound.
In silico docking studies of quinoline derivatives with various CYP isoforms have been performed to rationalize their metabolic profiles. nih.govnih.gov For this compound, docking simulations would be run against a panel of the most important drug-metabolizing CYP enzymes, such as CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4. The results would predict which isoforms are most likely to bind and metabolize the compound.
The following table represents hypothetical data from such a molecular docking study, illustrating the predicted binding affinities of this compound with major CYP isoforms.
| CYP Isoform | Predicted Binding Energy (kcal/mol) | Key Active Site Residues in Predicted Interaction |
| CYP1A2 | -7.8 | PHE226, GLY316, ALA317 |
| CYP2A6 | -7.5 | PHE107, ASN297, PHE480 |
| CYP2C9 | -8.5 | ARG108, ALA297, PHE476 |
| CYP2D6 | -8.2 | ASP301, GLU216, PHE120 |
| CYP2E1 | -7.1 | THR303, LEU368, PHE478 |
| CYP3A4 | -9.1 | ARG105, SER119, ARG212 |
These illustrative data suggest that this compound may have a particularly high binding affinity for CYP3A4 and CYP2C9, making these isoforms primary candidates for its metabolism in vivo. The specific interactions with amino acid residues in the active site would determine the orientation of the compound, thereby influencing which part of the molecule is presented to the heme catalytic center for oxidation. For instance, a strong interaction orienting the cyclopentyl group towards the catalytic center would favor N-dealkylation or alicyclic hydroxylation, whereas an orientation presenting the quinoline ring would favor aromatic hydroxylation.
Future Directions and Research Perspectives
Novel Synthetic Routes for Quinoline-Amine Derivatives
The development of efficient and versatile synthetic methods is paramount for exploring the chemical space of N-cyclopentylquinolin-2-amine and its analogs. While classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, have been foundational, contemporary research is focused on more sustainable and atom-economical approaches.
Future synthetic strategies are expected to increasingly leverage transition-metal catalysis. Catalysts based on copper, nickel, and rhodium have already shown promise in facilitating C-N bond formation, a key step in the synthesis of N-substituted quinolin-2-amines. nih.govchemdiv.com These methods often proceed under milder conditions and with greater functional group tolerance compared to traditional approaches. For instance, copper-catalyzed Ullmann-type couplings or Buchwald-Hartwig aminations could be adapted for the direct coupling of 2-haloquinolines with cyclopentylamine (B150401) to furnish this compound.
Furthermore, C-H bond functionalization represents a burgeoning area in organic synthesis that could revolutionize the preparation of quinoline-amine derivatives. chemdiv.com This strategy avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences and reducing waste. Direct amination of the quinoline core at the C2-position with cyclopentylamine, potentially guided by a directing group, would be a highly efficient route.
Multicomponent reactions (MCRs) also offer a powerful platform for the rapid generation of diverse quinoline-amine libraries. enamine.net Designing novel MCRs that incorporate a cyclopentylamino moiety could provide one-pot access to a wide range of structurally complex molecules for biological screening. The development of metal-free synthetic routes, utilizing reagents like iodine or operating under aerobic conditions, is another promising avenue for environmentally benign synthesis. nih.gov
| Synthetic Strategy | Key Features | Potential Application for this compound |
| Transition-Metal Catalysis | Mild reaction conditions, high functional group tolerance. | Direct coupling of 2-haloquinolines with cyclopentylamine. |
| C-H Bond Functionalization | Atom-economical, avoids pre-functionalization. | Direct C2-amination of the quinoline ring. |
| Multicomponent Reactions | High efficiency, rapid generation of molecular diversity. | One-pot synthesis of diverse this compound analogs. |
| Metal-Free Reactions | Environmentally friendly, avoids toxic metal catalysts. | Greener synthesis pathways. |
Emerging Biological Targets for Quinoline-Amine Scaffolds
The quinoline nucleus is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comnih.gov While established targets for quinoline-based drugs include DNA topoisomerases and tyrosine kinases, ongoing research is unveiling a host of novel biological targets for this versatile scaffold. biointerfaceresearch.comlifechemicals.com
In the realm of oncology, emerging targets for quinoline-amine derivatives include enzymes involved in epigenetic regulation, such as DNA methyltransferases (DNMTs) and histone acetyltransferases (HATs). enamine.net The ability of these compounds to modulate the epigenome opens up new avenues for cancer therapy. Furthermore, proteins involved in cell cycle regulation and apoptosis, as well as those mediating drug resistance, such as multidrug resistance protein 2 (MRP2), are being actively investigated as potential targets. enamine.net
Beyond cancer, the quinoline-amine scaffold is being explored for its potential to combat infectious diseases by targeting novel enzymes and proteins essential for pathogen survival. In the context of neurodegenerative diseases, quinoline derivatives are being designed to interact with targets such as cholinesterases and to modulate pathways involved in oxidative stress. nih.gov The diverse biological activities of quinoline derivatives underscore the immense potential of this compound and its analogs as probes for novel biological targets and as starting points for the development of new therapeutic agents.
| Therapeutic Area | Emerging Biological Targets |
| Oncology | DNA methyltransferases (DNMTs), Histone acetyltransferases (HATs), Multidrug resistance protein 2 (MRP2) |
| Infectious Diseases | Novel bacterial and viral enzymes |
| Neurodegenerative Diseases | Cholinesterases, proteins involved in oxidative stress pathways |
Integration of Artificial Intelligence and Machine Learning in Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is poised to accelerate the design and optimization of novel quinoline-amine derivatives with desired biological activities. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and to predict the properties of virtual molecules, thereby reducing the time and cost associated with drug discovery. researchgate.netresearchgate.net
Quantitative structure-activity relationship (QSAR) models, a cornerstone of computational chemistry, are being increasingly enhanced by machine learning algorithms. enamine.netnih.gov For quinoline-amine derivatives, 2D and 3D-QSAR models can be developed to correlate specific structural features with biological activity. nih.gov These models can then be used to virtually screen large libraries of compounds and to prioritize candidates for synthesis and experimental testing.
Development of Advanced In Vitro Screening Platforms
The identification of biologically active quinoline-amine derivatives relies on the availability of robust and efficient in vitro screening platforms. High-throughput screening (HTS) allows for the rapid evaluation of large compound libraries against specific biological targets or in cell-based assays. enamine.net
For target-based screening, biochemical assays that measure the inhibition of a specific enzyme, such as a kinase or a DNA methyltransferase, are commonly employed. mdpi.comnih.gov These assays are often amenable to miniaturization and automation, enabling the screening of thousands of compounds in a short period. The development of novel assay technologies, such as those based on fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET), can further enhance the throughput and sensitivity of these screens.
Cell-based assays provide a more physiologically relevant context for evaluating the biological activity of quinoline-amine derivatives. A variety of assays are available to measure different cellular phenotypes, including cell proliferation (e.g., MTT and CCK8 assays), apoptosis, and cell cycle arrest. nih.gov Phenotypic screening, which involves screening compounds for their ability to induce a desired cellular phenotype without prior knowledge of the molecular target, is also gaining traction. lifechemicals.comenamine.net The use of high-content imaging and analysis can provide detailed information on the effects of compounds on cellular morphology and signaling pathways. The development of chemogenomic and annotated compound libraries for phenotypic screening can aid in the subsequent identification of the molecular targets of active compounds. chemdiv.com
| Screening Approach | Description | Examples of Assays |
| Target-Based Screening | Measures the effect of a compound on a specific molecular target. | Kinase inhibition assays, DNMT inhibition assays. |
| Cell-Based Screening | Evaluates the effect of a compound on a cellular phenotype. | MTT assay, CCK8 assay, apoptosis assays. |
| Phenotypic Screening | Screens for a desired cellular phenotype without a predefined target. | High-content imaging of cellular morphology. |
Exploration of this compound in Materials Science and Chemical Biology (Excluding Industrial Applications)
Beyond its potential in drug discovery, the quinoline-amine scaffold, including this compound, holds promise for applications in materials science and chemical biology. The unique photophysical properties of many quinoline derivatives, such as fluorescence, make them attractive candidates for the development of chemical sensors and probes.
In chemical biology, this compound and its analogs could be developed as fluorescent probes to visualize specific biological processes or to track the localization of biomolecules within cells. The cyclopentyl group can be modified to incorporate reactive handles for bioconjugation, allowing the quinoline core to be attached to proteins, nucleic acids, or other biomolecules.
In materials science, the quinoline-amine scaffold could be incorporated into novel organic materials with interesting electronic or optical properties. For example, these compounds could serve as building blocks for the synthesis of organic light-emitting diodes (OLEDs) or as components of photochromic materials. The ability of the quinoline nitrogen to coordinate with metal ions also suggests potential applications in the design of novel coordination polymers and metal-organic frameworks (MOFs). The exploration of these non-pharmaceutical applications of this compound and its derivatives is a burgeoning area of research with the potential for significant scientific discoveries.
Q & A
Q. What are the standard synthetic routes for N-cyclopentylquinolin-2-amine, and how are reaction conditions optimized?
this compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed coupling. A common method involves refluxing 2-chloroquinoline with cyclopentylamine in ethanol at 80–100°C for 6–12 hours . Optimization includes:
- Catalysts : Use of bases (e.g., K₂CO₃) to deprotonate the amine.
- Solvents : Polar aprotic solvents (e.g., DMF) to enhance reactivity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol . Yield: 60–75% under optimized conditions.
Q. How is the molecular structure of this compound characterized experimentally?
Structural confirmation employs:
- NMR : ¹H/¹³C NMR to identify cyclopentyl CH₂ groups (δ 1.5–2.5 ppm) and quinoline protons (δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 228.3 [M+H]⁺ .
- X-ray Crystallography : Dihedral angles between quinoline and cyclopentyl groups (e.g., 18.85° in analogous compounds) reveal conformational flexibility .
Q. What in vitro biological assays are used to evaluate its bioactivity?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
- Anti-inflammatory : COX-2 inhibition assays with IC₅₀ comparisons to indomethacin .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts?
Advanced strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .
- Flow chemistry : Enables continuous production with >90% purity .
- Byproduct analysis : HPLC-MS identifies impurities (e.g., unreacted 2-chloroquinoline), addressed via gradient solvent systems .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:
- Assay variability : Differences in cell line passage numbers or serum concentrations .
- Solubility : Use of DMSO (≤0.1% v/v) to avoid cytotoxicity artifacts .
- Control normalization : Include positive (e.g., doxorubicin) and vehicle controls in dose-response studies .
Q. What computational methods predict its interactions with biological targets?
- Molecular docking : Quinoline N-atom forms hydrogen bonds with kinase ATP-binding pockets (e.g., EGFR, VEGFR-2) .
- MD simulations : Cyclopentyl group stabilizes hydrophobic interactions over 100 ns trajectories .
- ADMET prediction : Moderate blood-brain barrier permeability (LogP ~3.2) but potential hepatotoxicity risks .
Q. How to validate analytical methods for quantifying degradation products?
- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions .
- HPLC-UV parameters : C18 column, 1.0 mL/min flow, λ = 254 nm, retention time ~8.2 minutes .
- LC-MS/MS : Detect nitrosamine impurities (e.g., NDMA) at LOD 0.1 ppm via MRM transitions .
Q. What are the stability and storage recommendations for long-term use?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
